![molecular formula C11H7ClN4 B13892512 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13892512.png)
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a 2-chloropyridin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 2-chloropyridine with a pyrrolo[2,3-d]pyrimidine precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group transformations . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to bacterial receptors, preventing the activation of genes involved in biofilm formation and virulence . In anti-tubercular applications, it may inhibit enzymes essential for the survival of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-chloropyridin-3-yl)pyrimidine
- 2-(pyridin-2-yl)pyrimidine derivatives
- N-(pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential anti-tubercular activity set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H7ClN4 |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
4-(2-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-10-7(2-1-4-13-10)9-8-3-5-14-11(8)16-6-15-9/h1-6H,(H,14,15,16) |
Clave InChI |
IYPYDMHHQPNVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C2=C3C=CNC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


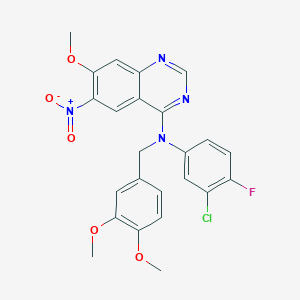
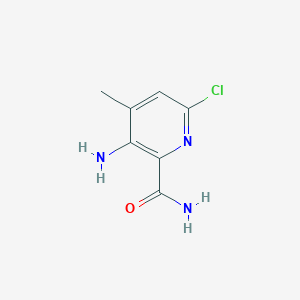
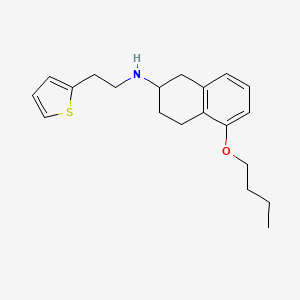
![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
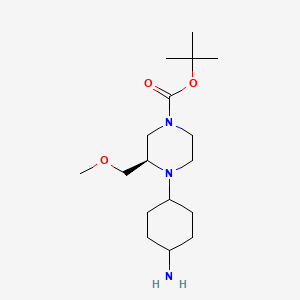
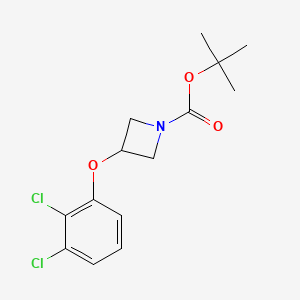
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
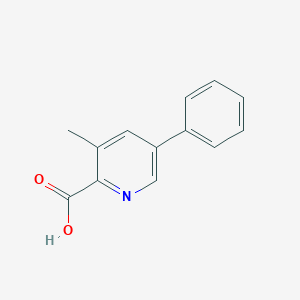
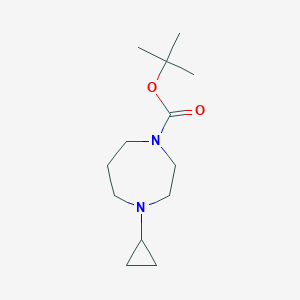
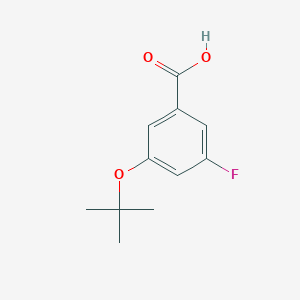
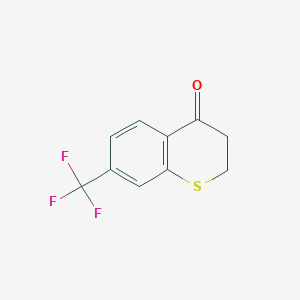


![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
